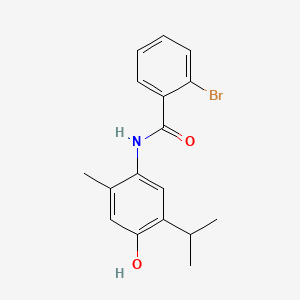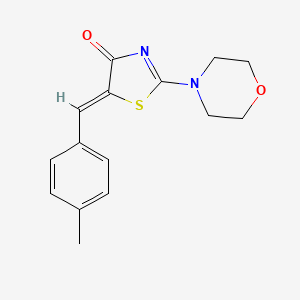
3-(4-isobutyryl-1-piperazinyl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyridazine derivatives, including compounds structurally related to 3-(4-isobutyryl-1-piperazinyl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine, often involves multistep reactions with specific reactants. For instance, El-Mariah, Hosny, and Deeb (2006) outlined the synthesis of pyridazino[3′, 4′:3,4]pyrazolo[5,1-c]-1,2,4-triazines, demonstrating the complexity of reactions involving pyridazine derivatives. Their work highlights the use of hydrazide reactions with carbon disulfide and various cyclodehydration processes to create diverse structures, illustrating the intricate synthesis paths that may be similar to those used for our compound of interest (El-Mariah, Hosny, & Deeb, 2006).
Molecular Structure Analysis
Understanding the molecular structure of 3-(4-isobutyryl-1-piperazinyl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine involves detailed analysis using spectroscopic and crystallographic methods. Sallam et al. (2021) detailed the structure analysis of a related heterocyclic compound, 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, through X-ray diffraction, demonstrating how such techniques can elucidate the molecular geometry, electron distribution, and spatial arrangement of atoms in complex molecules (Sallam et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of pyridazine derivatives is influenced by their functional groups and molecular structure. For example, the work by Zohdi, Osman, and Abdelhamid (1997) on the synthesis of pyridazine and related compounds highlights the potential reactions these compounds can undergo, such as nucleophilic substitutions and cyclodehydrations, which could be relevant to the chemical behavior of 3-(4-isobutyryl-1-piperazinyl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine (Zohdi, Osman, & Abdelhamid, 1997).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are critical for their application and handling. Keshipour, Shojaei, and Shaabani (2012) provided insights into the synthesis and characterization of pyrazolo[1,2-a]pyridazine derivatives, which share structural similarities with the compound . Their research, including density functional theory (DFT) calculations and Hirshfeld surface analysis, offers a methodology for assessing the physical properties of complex heterocyclic compounds (Keshipour, Shojaei, & Shaabani, 2012).
Chemical Properties Analysis
The chemical properties of pyridazine derivatives, such as acidity, basicity, and reactivity towards various reagents, are essential for their potential applications. The study by Bondock, Tarhoni, and Fadda (2015) on the synthesis of novel pyrazolo[3,4-d]pyrimidines and related compounds offers an example of how the chemical properties of such molecules can be explored and manipulated for desired outcomes, providing a context for understanding the chemical behavior of 3-(4-isobutyryl-1-piperazinyl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine (Bondock, Tarhoni, & Fadda, 2015).
Propriétés
IUPAC Name |
2-methyl-1-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c1-12(2)16(23)21-10-8-20(9-11-21)14-4-5-15(18-17-14)22-7-6-13(3)19-22/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGESNXQNONVGHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1-(4-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5525364.png)
![ethyl 4-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoate](/img/structure/B5525375.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5525384.png)


![6-[2-(2-fluorophenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5525395.png)

![4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5525416.png)
![4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)-1,3-benzenediol](/img/structure/B5525420.png)

![{2-bromo-4-[(hydroxyimino)methyl]phenoxy}acetic acid](/img/structure/B5525436.png)
![N'-[4-(diethylamino)benzylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B5525450.png)
![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5525454.png)